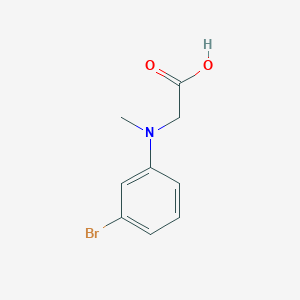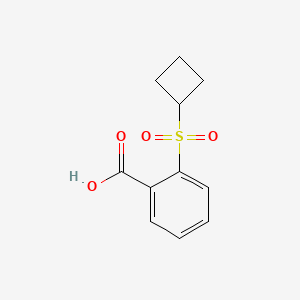
2-(Cyclobutylsulfonyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Cyclobutylsulfonyl)benzoic acid is an organic compound characterized by the presence of a cyclobutylsulfonyl group attached to a benzoic acid moiety. This compound is notable for its unique structural features, which include a four-membered cyclobutane ring and a sulfonyl group, contributing to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclobutylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method is the reaction of benzoic acid with cyclobutylsulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclobutylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be further oxidized to form sulfonic acids.
Reduction: Reduction of the sulfonyl group can yield sulfides or thiols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like nitric acid for nitration or halogens for halogenation.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfides or thiols.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
2-(Cyclobutylsulfonyl)benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Cyclobutylsulfonyl)benzoic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the aromatic ring can participate in π-π interactions with other aromatic systems, influencing biological pathways.
Comparison with Similar Compounds
Benzoic acid: Lacks the cyclobutylsulfonyl group, resulting in different chemical properties.
Cyclobutylsulfonyl chloride: Used as a reagent in the synthesis of 2-(Cyclobutylsulfonyl)benzoic acid.
Sulfonylbenzoic acids: Compounds with different alkyl or aryl groups attached to the sulfonyl group.
Uniqueness: this compound is unique due to the presence of the cyclobutylsulfonyl group, which imparts distinct chemical reactivity and potential biological activities compared to other sulfonylbenzoic acids.
Properties
CAS No. |
918810-35-2 |
|---|---|
Molecular Formula |
C11H12O4S |
Molecular Weight |
240.28 g/mol |
IUPAC Name |
2-cyclobutylsulfonylbenzoic acid |
InChI |
InChI=1S/C11H12O4S/c12-11(13)9-6-1-2-7-10(9)16(14,15)8-4-3-5-8/h1-2,6-8H,3-5H2,(H,12,13) |
InChI Key |
QPFXEFPJHWCDND-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)S(=O)(=O)C2=CC=CC=C2C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




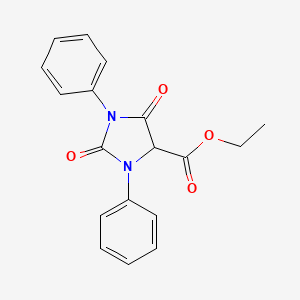

![3,3-dimethyl-3H-benzo[f]chromene](/img/structure/B13989623.png)
![[1-(2-Phenylmethoxyethyl)pyrrolidin-3-yl]methanol](/img/structure/B13989626.png)
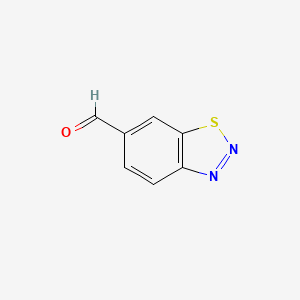
![4-Chloro-5-iodo-6-(prop-1-yn-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B13989631.png)
![2-[2-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]triazole](/img/structure/B13989633.png)
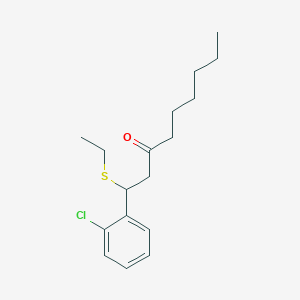
![Ethyl 3-bromo-1H-pyrazolo[4,3-B]pyridine-6-carboxylate](/img/structure/B13989646.png)


